molecular formula C6H5BrClNO B572371 4-Bromo-5-chloro-2-methoxypyridine CAS No. 1211534-25-6

4-Bromo-5-chloro-2-methoxypyridine

Cat. No.: B572371
CAS No.: 1211534-25-6
M. Wt: 222.466
InChI Key: RSSHUQXUQXYECT-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-chloro-2-methoxypyridine can be synthesized through several methods. One common approach involves the halogenation of 2-methoxypyridine, followed by selective bromination and chlorination. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5-chloro-2-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-2-methoxypyridine is unique due to its specific arrangement of bromine, chlorine, and methoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-bromo-5-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSHUQXUQXYECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743139
Record name 4-Bromo-5-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211534-25-6
Record name 4-Bromo-5-chloro-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211534-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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